![molecular formula C18H20N4O3 B5723969 ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propyl-5-pyrimidinecarboxylate](/img/structure/B5723969.png)
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propyl-5-pyrimidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives under specific conditions, leading to a range of substituted carboxylate derivatives (H. M. Mohamed, 2021). Another method described involves the preparation of derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate, showcasing the versatility in synthetic routes for related compounds (H. Kanno et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been conducted using single crystal X-ray diffraction, confirming their structures (A. P. Marjani, 2013). This type of analysis is critical for understanding the three-dimensional arrangement of atoms in the compound.
Chemical Reactions and Properties
The chemical reactions of related compounds involve their ability to react with various reagents, leading to a range of products. For example, reactions with electrophilic reagents have led to the synthesis of new derivatives, highlighting the reactive nature of these compounds (H. M. Mohamed, 2021).
properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-8-13-15(16(23)24-5-2)11(3)19-17(20-13)22-18-21-12-9-6-7-10-14(12)25-18/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZYGVPRZCICDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC(=C1C(=O)OCC)C)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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